molecular formula C17H19N3 B10794067 Rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride

Rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride

Cat. No.: B10794067
M. Wt: 265.35 g/mol
InChI Key: KEUJFPCKMLEDQK-UHFFFAOYSA-N
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Description

rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride: is a synthetic compound that belongs to the class of deschloroepibatidine analogs. It is known for its binding properties to nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride involves multiple steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as in laboratory settings, with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

Types of Reactions: rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can further undergo cyclization to form the final compound .

Scientific Research Applications

rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the modulation of calcium ion channels and downstream signaling cascades .

Comparison with Similar Compounds

Uniqueness: rac-3-(4-aminophenyl)deschloroepibatidine trihydrochloride is unique due to its specific binding affinity and functional activity at nAChRs. Unlike some of its analogs, it exhibits distinct pharmacological properties that make it a valuable tool in receptor studies and potential therapeutic applications .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-[5-(7-azabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]aniline

InChI

InChI=1S/C17H19N3/c18-14-3-1-11(2-4-14)12-7-13(10-19-9-12)16-8-15-5-6-17(16)20-15/h1-4,7,9-10,15-17,20H,5-6,8,18H2

InChI Key

KEUJFPCKMLEDQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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